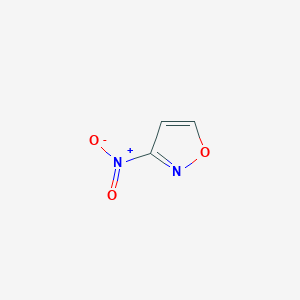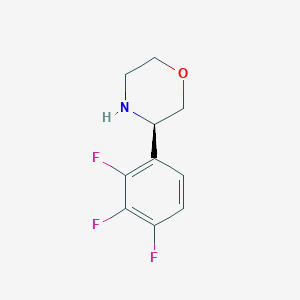
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is an organic compound that features a cyclopropylcarbonyl group attached to a vinylazepan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of vinylazepan-2-one derivatives using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the cyclopropylcarbonyl group being introduced to the vinylazepan-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions. For example, the use of reusable catalysts such as Amberlyst-35 in a continuous-flow system can facilitate the synthesis of cyclopropylcarbonyl derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopropylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylcarbonyl derivatives.
Scientific Research Applications
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cycloaddition reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups.
Vinylazepan-2-one derivatives: Compounds with similar azepan-2-one structures.
Uniqueness
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is unique due to the combination of the cyclopropylcarbonyl and vinylazepan-2-one moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)-1-ethenylazepan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-2-13-8-4-3-5-10(12(13)15)11(14)9-6-7-9/h2,9-10H,1,3-8H2 |
InChI Key |
MERUAEPBKCPSAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1CCCCC(C1=O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



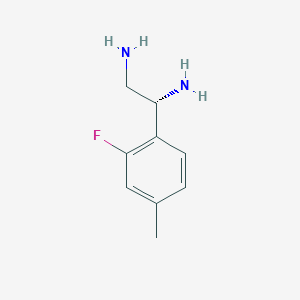


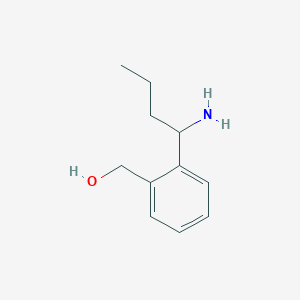


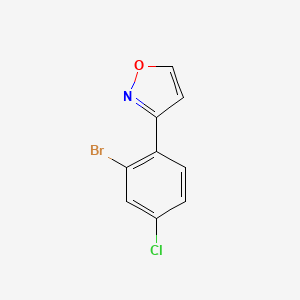



![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)
